molecular formula C10H13N3O2 B2386086 2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide CAS No. 61239-35-8

2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide

Cat. No. B2386086
CAS RN: 61239-35-8
M. Wt: 207.233
InChI Key: UFIVRVJPTARXGK-UHFFFAOYSA-N
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Description

“2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide” is a chemical compound with the CAS Number: 61239-31-4 . It has a molecular weight of 193.21 and is typically stored at room temperature . The compound is usually available in powder form .


Synthesis Analysis

An efficient and simple synthetic protocol for the synthesis of a number of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives has been developed . This synthesis was performed using a manganese-based free radical oxidative method under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide” is represented by the IUPAC Name (3E)-3-amino-3-(hydroxyimino)-N-phenylpropanamide . The InChI Code is 1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,13) .


Chemical Reactions Analysis

Amidoximes have gained increased attention in recent decades because they have been shown to be reduced in vivo to the amidines . Amidoxime prodrugs such as platelet aggregation inhibitor sibrafiban and a first oral direct thrombin inhibitor ximelagatran have been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide” include a melting point of 166-168 degrees Celsius . It is typically stored at room temperature and is available in powder form .

properties

IUPAC Name

(3Z)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVRVJPTARXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976744
Record name 3-(Hydroxyamino)-3-imino-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Hydroxycarbamimidoyl)-N-p-tolyl-acetamide

CAS RN

61239-35-8
Record name 3-(Hydroxyamino)-3-imino-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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